Tubulin polymerization-IN-37

Tubulin Polymerization Microtubule Dynamics Colchicine-Site Inhibitor

Select Tubulin polymerization-IN-37 for its quantitatively defined potency offset. With a tubulin polymerization IC50 of 2.3 μM and 80% inhibition of colchicine binding at 5 μM, it resolves SAR divergence from analogs like the 3,5-dimethoxybenzyl variant (IN-36). Validate lymphoma subtype selectivity using its differential VL51/MINO/MCL/HBL1 profile, ensuring reproducible target engagement and avoiding cross-class confounding.

Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
Cat. No. B12412880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin polymerization-IN-37
Molecular FormulaC19H20N2O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CN2C=C3CCC4=C(C3=C2)ON=C4
InChIInChI=1S/C19H20N2O4/c1-22-16-6-12(7-17(23-2)19(16)24-3)9-21-10-14-5-4-13-8-20-25-18(13)15(14)11-21/h6-8,10-11H,4-5,9H2,1-3H3
InChIKeyYDAVKJAPXRUIHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tubulin Polymerization-IN-37: Colchicine-Site Tubulin Inhibitor for Lymphoma and Cancer Research


Tubulin polymerization-IN-37 (CAS 2011784-92-0) is a synthetic small-molecule tubulin polymerization inhibitor that belongs to the [1,2]oxazolo[5,4-e]isoindole chemical class [1]. The compound exerts its mechanism of action by binding specifically to the colchicine-binding site of β-tubulin, thereby preventing microtubule assembly and disrupting mitotic spindle formation [1]. As an optimized analog from a structure-activity relationship (SAR) campaign aimed at improving potency against refractory lymphomas, Tubulin polymerization-IN-37 exhibits a tubulin polymerization inhibition IC50 of 2.3 μM and demonstrates nanomolar antiproliferative activity across multiple lymphoma histotypes [1]. The compound is primarily utilized as a chemical probe for investigating microtubule dynamics, colchicine-site pharmacology, and as a reference standard in oncology drug discovery programs targeting the tubulin cytoskeleton .

Why Generic Substitution of Tubulin Polymerization-IN-37 with In-Class Analogs Is Not Advisable


Despite sharing a conserved colchicine-site binding mechanism, [1,2]oxazolo[5,4-e]isoindole analogs exhibit pronounced structure-activity divergence driven by subtle modifications at the pyrrole N-benzyl substituent [1]. Even closely related compounds—such as the 3,5-dimethoxybenzyl analog Tubulin polymerization-IN-36 (compound 2e)—display quantitatively distinct profiles in tubulin polymerization IC50 (2.8 μM vs. 2.3 μM), colchicine competition efficacy (88% vs. 80% inhibition at 5 μM), and lymphoma subtype selectivity (e.g., VL51 IC50 0.04 μM vs. 0.12 μM) [1]. Furthermore, cross-class substitution with colchicine or combretastatin A-4 introduces confounding variables including differential binding kinetics, reversibility, and off-target transcriptional signatures, all of which compromise experimental reproducibility and confound mechanistic interpretation [1]. Substituting Tubulin polymerization-IN-37 with a generic analog without empirical validation of the specific quantitative endpoint under investigation therefore risks invalidating the intended pharmacological or phenotypic observation.

Tubulin Polymerization-IN-37: Quantitative Differentiation Evidence Against Comparator Compounds


Tubulin Polymerization Inhibition: IC50 Comparison Against Colchicine-Site Binders

Tubulin polymerization-IN-37 inhibits tubulin assembly with an IC50 of 2.3 μM in a cell-free tubulin polymerization assay . This potency positions the compound within the mid-nanomolar to low-micromolar range characteristic of colchicine-site ligands but with a measurable potency offset relative to several clinical-stage and research-standard comparators. Specifically, Avanbulin (BAL27862) demonstrates an IC50 of 1.4 μM under comparable conditions [1], while colchicine itself exhibits assay-dependent IC50 values ranging from 1.4 μM to 3.2 μM [2]. Combretastatin A-4, a widely employed colchicine-site probe, displays an IC50 of approximately 2–3 μM in purified tubulin polymerization assays [3]. Within the [1,2]oxazoloisoindole series, the closely related analog Tubulin polymerization-IN-36 (compound 2e) exhibits a modestly attenuated IC50 of 2.8 μM . These data establish that Tubulin polymerization-IN-37 possesses a tubulin polymerization inhibitory potency that is intermediate among colchicine-site agents, providing a defined baseline for interpreting cellular and in vivo efficacy studies.

Tubulin Polymerization Microtubule Dynamics Colchicine-Site Inhibitor

Colchicine Binding Site Competition: Direct Comparison with Closest Structural Analog

In a direct head-to-head colchicine competition binding assay, Tubulin polymerization-IN-37 (5 μM) inhibited [³H]colchicine binding to purified tubulin by 80% [1]. The closest structural analog, Tubulin polymerization-IN-36 (compound 2e, differing only in the substitution pattern of the N-benzyl group: 3,5-dimethoxybenzyl vs. 3,4,5-trimethoxybenzyl), achieved 88% inhibition under identical experimental conditions [1]. This 8-percentage-point differential in colchicine displacement efficiency, despite comparable tubulin polymerization IC50 values (2.3 μM vs. 2.8 μM), indicates that the 3,4,5-trimethoxybenzyl substituent present in IN-37 confers a distinct binding mode or thermodynamic profile at the colchicine pocket that cannot be fully recapitulated by the 3,5-dimethoxybenzyl analog. X-ray crystallographic analysis of the tubulin–2e complex confirmed binding at the intradimer interface of the colchicine site, and molecular modeling supports that the trimethoxy substitution pattern in 2f (IN-37) alters the orientation of the benzyl moiety within the binding cavity [1].

Colchicine Binding Assay Binding Site Competition Tubulin Ligand Profiling

Lymphoma Cell Antiproliferative Activity: Subtype-Selective Potency Profile

Tubulin polymerization-IN-37 exhibits potent and differential antiproliferative activity across a panel of lymphoma cell lines representing distinct histotypes. After 72 hours of continuous exposure, the compound inhibited cell proliferation with IC50 values of 0.12 μM (VL51, marginal zone lymphoma), 0.07 μM (MINO, mantle cell lymphoma), 0.08 μM (HBL1, diffuse large B-cell lymphoma, activated B-cell subtype), and 0.07 μM (SU-DHL-10, diffuse large B-cell lymphoma, germinal center B-cell subtype) . In comparison, the analog Tubulin polymerization-IN-36 (compound 2e) demonstrated systematically higher potency in the same cell lines, with IC50 values of 0.04 μM (VL51), 0.02 μM (MINO), 0.02 μM (HBL1), and 0.03 μM (SU-DHL-10) . Notably, the potency ratio (IN-36 IC50 / IN-37 IC50) varies across cell lines: 3.0× for VL51, 3.5× for MINO, 4.0× for HBL1, and 2.3× for SU-DHL-10. This cell-line-dependent differential indicates that the trimethoxy substitution in IN-37 confers a distinct selectivity fingerprint that cannot be assumed equivalent to the dimethoxy analog IN-36, particularly in mantle cell lymphoma (MINO) and ABC-DLBCL (HBL1) models. Transcriptome analysis of treated lymphoma cells confirmed that both compounds induce G2/M arrest and apoptosis, but the magnitude of pathway modulation differs in a compound-specific manner .

Lymphoma Cell Lines Antiproliferative Assay Mantle Cell Lymphoma Marginal Zone Lymphoma

MCF-7 Breast Cancer Cytotoxicity: Differential Sensitivity Relative to Lymphoma Models

Beyond lymphoma models, Tubulin polymerization-IN-37 demonstrates cytotoxic activity against the MCF-7 breast adenocarcinoma cell line with an IC50 of 0.21 μM . This potency is approximately 2–3× weaker than its activity against the most sensitive lymphoma cell lines (MINO, HBL1, SU-DHL-10, IC50 0.07–0.08 μM), suggesting a degree of lymphoma-lineage selectivity that aligns with the original drug discovery campaign's focus on refractory lymphomas [1]. In a direct comparison, the analog Tubulin polymerization-IN-36 (compound 2e) exhibits an MCF-7 IC50 of 0.29 μM , making IN-37 approximately 1.4× more potent against this breast cancer cell line than its dimethoxy counterpart. This modest but reproducible potency advantage in a solid tumor model, when contrasted with IN-37's relative attenuation in lymphoma cells compared to IN-36, underscores the compound-specific pharmacophore contributions of the 3,4,5-trimethoxybenzyl substituent to cellular activity across different cancer histotypes. The MCF-7 data further establish that Tubulin polymerization-IN-37 is not exclusively a lymphoma-selective agent and may serve as a tool compound for investigating tubulin-targeted therapies in breast cancer contexts.

Breast Cancer MCF-7 Cells Cytotoxicity Solid Tumor

G2/M Cell Cycle Arrest and Apoptosis Induction: Functional Efficacy in Lymphoma Cells

Tubulin polymerization-IN-37 induces a robust and time-dependent G2/M cell cycle arrest accompanied by apoptosis in lymphoma cell lines. In VL51 (marginal zone lymphoma) and MINO (mantle cell lymphoma) cells, treatment with 50 nM or 500 nM of the compound for 24–72 hours resulted in pronounced accumulation of cells in the G2/M phase of the cell cycle and subsequent induction of apoptotic cell death . The functional consequences of tubulin polymerization inhibition are manifested at concentrations (50–500 nM) that are well below the biochemical tubulin polymerization IC50 (2.3 μM) and approximate the cellular antiproliferative IC50 values (0.07–0.12 μM), confirming on-target mechanism of action in a cellular context. In comparison, the analog Tubulin polymerization-IN-36 (compound 2e) produces similar qualitative effects at identical concentrations and time points , consistent with their shared colchicine-site binding mechanism. The quantitative differences in antiproliferative IC50 across lymphoma subtypes (see Evidence Item 3) suggest that while both compounds engage the same downstream cell cycle arrest and apoptotic machinery, the magnitude of the response at a given concentration will vary according to the compound-specific cellular potency profile. Transcriptome analysis of treated cells confirmed enrichment of gene signatures associated with mitotic arrest and apoptotic signaling [1].

Cell Cycle Arrest G2/M Phase Apoptosis Flow Cytometry

Optimal Research and Procurement Applications for Tubulin Polymerization-IN-37


Lymphoma Subtype-Selective Chemical Probe Development

Tubulin polymerization-IN-37 is optimally deployed as a reference compound in structure-activity relationship (SAR) studies investigating the [1,2]oxazolo[5,4-e]isoindole scaffold for lymphoma therapy. The compound's differential potency profile across VL51 (marginal zone), MINO (mantle cell), HBL1 (ABC-DLBCL), and SU-DHL-10 (GCB-DLBCL) lymphoma cell lines provides a quantitative benchmark for evaluating new analogs with the 3,4,5-trimethoxybenzyl substitution motif. Researchers seeking to optimize lymphoma subtype selectivity—particularly to reduce potency in mantle cell lymphoma relative to marginal zone lymphoma—can utilize IN-37 as a comparator to assess whether structural modifications achieve the desired potency shift. Transcriptome analysis confirming mitotic arrest and apoptotic gene signatures further supports its use in target engagement studies [1].

Colchicine-Site Binding Kinetics and Structural Biology

The compound's well-characterized colchicine-site binding properties—including 80% inhibition of [³H]colchicine binding at 5 μM [1]—render Tubulin polymerization-IN-37 a suitable ligand for competitive binding assays and structural biology applications. X-ray crystallography of the related analog 2e has validated the intradimer binding pose at the colchicine pocket [1]; IN-37's distinct trimethoxybenzyl substitution offers an alternative chemical handle for crystallographic or cryo-EM studies aimed at resolving the structural determinants of colchicine-site ligand recognition. The compound's intermediate tubulin polymerization IC50 (2.3 μM) relative to Avanbulin (1.4 μM) and colchicine (1.4–3.2 μM) [2] positions it as a useful reference for normalizing binding affinity measurements across assay platforms.

Breast Cancer Cell Line Pharmacology and Combination Screening

With an MCF-7 cytotoxicity IC50 of 0.21 μM , Tubulin polymerization-IN-37 is appropriate for investigators studying tubulin-targeted agents in breast cancer models, particularly when a tool compound with documented lymphoma-lineage comparative data is required. The compound's 1.4× potency advantage over the dimethoxy analog IN-36 in MCF-7 cells provides a quantitative rationale for selecting IN-37 when solid tumor models are prioritized. Additionally, the availability of parallel data across lymphoma and breast cancer histotypes enables cross-tumor comparative pharmacology studies, including combination screening with DNA-damaging agents or targeted therapies, where the differential sensitivity of hematologic versus solid tumor models can be systematically evaluated.

Microtubule Dynamics Imaging and Live-Cell Assays

Tubulin polymerization-IN-37 induces robust G2/M cell cycle arrest at nanomolar concentrations (50–500 nM) over 24–72 hours in lymphoma cells , making it a suitable chemical tool for live-cell imaging studies of mitotic progression and microtubule depolymerization dynamics. The compound's mechanism-based induction of mitotic arrest can be exploited in high-content screening assays designed to identify modulators of the spindle assembly checkpoint or apoptotic escape pathways. For procurement decisions, investigators requiring a colchicine-site tubulin inhibitor with validated cellular efficacy across multiple lymphoma subtypes and a defined potency offset relative to clinical-stage comparators will find Tubulin polymerization-IN-37 to be a quantitatively characterized and reproducible research reagent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubulin polymerization-IN-37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.